1-(Difluoromethyl)-2-methylbenzene
Overview
Description
Preparation Methods
The synthesis of 1-(Difluoromethyl)-2-methylbenzene can be achieved through several methods:
Fluorination of 2-methylbenzyl chloride: This method involves the reaction of 2-methylbenzyl chloride with a fluorinating agent such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) under controlled conditions.
Deoxyfluorination of 2-methylbenzyl alcohol: This method uses reagents like Deoxo-Fluor or DAST to convert 2-methylbenzyl alcohol to this compound.
Direct difluoromethylation: This method involves the direct introduction of the difluoromethyl group to the benzene ring using difluorocarbene precursors under catalytic conditions.
Chemical Reactions Analysis
1-(Difluoromethyl)-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The difluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) under mild conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form the corresponding difluoromethylated cyclohexane derivatives using hydrogenation catalysts like palladium on carbon (Pd/C).
Scientific Research Applications
1-(Difluoromethyl)-2-methylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-2-methylbenzene involves its interaction with various molecular targets:
Enzyme Inhibition: The difluoromethyl group can act as a bioisostere, mimicking the behavior of other functional groups like hydroxyl or thiol, thereby inhibiting enzyme activity.
Receptor Binding: The compound can bind to specific receptors, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
1-(Difluoromethyl)-2-methylbenzene can be compared with other similar compounds:
1-(Trifluoromethyl)-2-methylbenzene: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can lead to different chemical reactivity and biological activity.
2,2-Difluorotoluene: This compound has the difluoromethyl group directly attached to the benzene ring without the methyl group, resulting in different physical and chemical properties.
Properties
IUPAC Name |
1-(difluoromethyl)-2-methylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2/c1-6-4-2-3-5-7(6)8(9)10/h2-5,8H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTMRGYABARXHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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